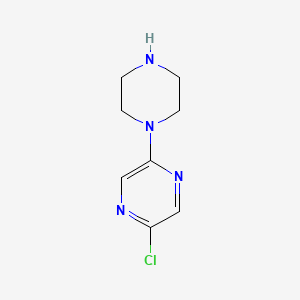

2-Chloro-5-(1-piperazinyl)pyrazine

CAS No.: 84445-51-2

Cat. No.: VC7822097

Molecular Formula: C8H11ClN4

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84445-51-2 |

|---|---|

| Molecular Formula | C8H11ClN4 |

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | 2-chloro-5-piperazin-1-ylpyrazine |

| Standard InChI | InChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 |

| Standard InChI Key | OSJKCMGMSLEDMO-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C2=CN=C(C=N2)Cl |

| Canonical SMILES | C1CN(CCN1)C2=CN=C(C=N2)Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound consists of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) substituted at the 2-position with chlorine and at the 5-position with a piperazine moiety. Key structural features include:

-

Pyrazine Core: Provides aromaticity and electron-deficient characteristics, enabling nucleophilic substitution reactions.

-

Chlorine Substituent: Enhances electrophilicity, facilitating further functionalization.

-

Piperazine Group: A saturated six-membered ring with two nitrogen atoms, contributing to solubility and hydrogen-bonding capacity .

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 198.65 g/mol | |

| IUPAC Name | 2-Chloro-5-piperazin-1-ylpyrazine | |

| SMILES | C1CN(CCN1)C2=CN=C(C=N2)Cl | |

| Appearance | White to brown solid |

Spectroscopic and Analytical Data

-

Infrared (IR) Spectroscopy: Peaks at 1,633 cm (C=O stretch) and 3,415 cm (N–H stretch) confirm the presence of piperazine and pyrazine groups .

-

Nuclear Magnetic Resonance (NMR): -NMR signals at δ 3.75 ppm (piperazine protons) and δ 8.21 ppm (pyrazine protons) .

Synthesis and Manufacturing

Industrial Synthesis Routes

The compound is typically synthesized via nucleophilic substitution reactions:

-

Chloropyrazine Intermediate: 2-Chloro-5-chloromethylpyrazine reacts with piperazine in polar aprotic solvents (e.g., dimethylformamide) under basic conditions .

-

Purification: Recrystallization or column chromatography yields >98% purity, as reported by MolCore and Apollo Scientific .

Table 2: Synthetic Protocols

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Piperazine Substitution | Piperazine, KOH, DMF, 80°C | 74–79 |

| Purification | Ethanol recrystallization | 98% purity |

Scalability and Challenges

-

Byproduct Formation: Competing reactions at the pyrazine nitrogen may require stringent temperature control .

-

Storage: Stable at 2–8°C under inert gas, as degradation occurs via hydrolysis of the C–Cl bond .

Pharmaceutical and Biological Applications

CNS-Targeted Therapeutics

-

Serotonin Receptor Modulation: Structural analogs (e.g., MK-212) act as 5-HT/5-HT agonists, influencing phosphoinositide hydrolysis in cortical neurons .

-

Antipsychotic Potential: Piperazine derivatives exhibit affinity for dopamine D receptors, suggesting utility in schizophrenia treatment .

Antimicrobial Activity

-

Mycobacterial Inhibition: 5-Chloropyrazinamide derivatives demonstrate MIC values of 1.56–6.25 µg/mL against Mycobacterium tuberculosis H37Rv .

-

Mechanism: Inhibition of fatty acid synthase I (FAS I), critical for mycobacterial cell wall synthesis .

Table 3: Biological Activity Data

| Application | Target/Mechanism | Efficacy | Source |

|---|---|---|---|

| Antimycobacterial | FAS I inhibition | MIC = 1.56 µg/mL | |

| Serotonin Agonism | 5-HT/5-HT receptors | EC = 0.8 µM |

Recent Advances and Future Directions

Hybrid Molecule Development

-

Thienopyridine-Piperazine Conjugates: Demonstrated 70–88% yields in cyclization reactions, enhancing antitubercular activity .

-

CNS Drug Candidates: Piperazine-linked pyrazines show promise in improving blood-brain barrier permeability .

Computational Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume